Cas no 130727-53-6 (Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)

Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester 化学的及び物理的性質
名前と識別子
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- Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester
- Hexa(Ethylene Glycol)Mono-11-(Acetylthio)Undecyl Ether
- S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
- 11-thioacetylundecyl hexaethylene glycol ether
- HEXA(ETHYLENE GLYCOL)MONO-11-(ACETYLTHIO)UNDECYL ETHER, 95%
- Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether,95%
- 130727-53-6
- hexa(ethyleneglycol)mono-11-(acetylthio)undecyl ether
- AKOS015908938
- S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate
- DTXSID90584864
- S-(1-Hydroxy-3,6,9,12,15,18-hexaoxanonacosan-29-yl) ethanethioate
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- MDL: MFCD09265090
- インチ: InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3
- InChIKey: YQZGQQAPWBBCSS-UHFFFAOYSA-N
- ほほえんだ: OCCOCCOCCOCCOCCOCCOCCCCCCCCCCCSC(=O)C
計算された属性
- せいみつぶんしりょう: 510.32300
- どういたいしつりょう: 510.32263972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 30
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.0474 g/mL at 25 °C
- フラッシュポイント: 110 °C
- 屈折率: n20/D 1.4782
- PSA: 117.98000
- LogP: 3.86890
Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26
- セキュリティ用語:S26-36/37/39-45
- リスク用語:R34
- ちょぞうじょうけん:−20°C
Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675849-250MG |
Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester |
130727-53-6 | 95% | 250MG |
¥1006.63 | 2022-02-24 |
Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester 関連文献
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) esterに関する追加情報
Recent Advances in the Study of Ethanethioic Acid, S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) Ester (CAS: 130727-53-6)
The compound Ethanethioic acid, S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester (CAS: 130727-53-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique polyethylene glycol (PEG)-based structure and thioester linkage, presents potential applications in drug delivery systems, bioconjugation, and targeted therapeutics. Recent studies have explored its synthesis, stability, and biological activity, shedding light on its promising role in advancing medicinal chemistry.
One of the key findings from recent research is the compound's utility in enhancing the solubility and bioavailability of hydrophobic drugs. The PEGylated chain in the molecule improves water solubility, while the thioester group allows for controlled release under physiological conditions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively conjugate with anticancer agents, resulting in improved tumor targeting and reduced systemic toxicity. The study highlighted the compound's potential as a versatile linker in prodrug design.
Further investigations into the stability of CAS: 130727-53-6 have revealed its sensitivity to pH and enzymatic degradation, which can be leveraged for stimuli-responsive drug delivery. Research conducted by a team at the University of Cambridge (2024) showed that the thioester bond undergoes hydrolysis in the presence of esterases, making it suitable for intracellular drug release. This property is particularly advantageous for designing therapies that require site-specific activation, such as those targeting cancer cells or inflammatory tissues.
In addition to its pharmaceutical applications, the compound has been studied for its role in bioconjugation techniques. A recent paper in Bioconjugate Chemistry (2024) detailed its use in modifying proteins and antibodies, enabling the attachment of fluorescent probes or therapeutic payloads. The study emphasized the compound's high selectivity and mild reaction conditions, which minimize damage to biomolecules. These attributes make it a valuable tool for developing diagnostic assays and targeted therapies.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of CAS: 130727-53-6. Current methods often involve multi-step reactions with moderate yields, prompting ongoing research into more efficient catalytic processes. A 2024 report by the American Chemical Society suggested that metal-catalyzed thioesterification could offer a viable solution, though further validation is required.
In conclusion, Ethanethioic acid, S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester represents a promising candidate for drug delivery and bioconjugation applications. Its unique chemical properties and adaptability to various therapeutic contexts underscore its potential in the pharmaceutical industry. Future research should focus on refining synthesis methods and expanding its applicability to a broader range of bioactive molecules.
130727-53-6 (Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester) 関連製品
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